Tacrolimus-13C,D2 is a stable isotope-labeled derivative of Tacrolimus, an immunosuppressant widely used in organ transplantation and autoimmune diseases. This compound is characterized by the incorporation of carbon-13 and deuterium isotopes, which enhance its utility in pharmacokinetic studies and metabolic research. The molecular formula for Tacrolimus-13C,D2 is , with a molecular weight of 807.02 g/mol. It is primarily classified as an immunosuppressant and is used for its ability to inhibit T cell proliferation by blocking the production of various lymphokines, particularly interleukin-2 .
The synthesis of Tacrolimus-13C,D2 involves the incorporation of stable isotopes into the Tacrolimus molecule. This process typically starts with the natural form of Tacrolimus, which is derived from the fermentation of Streptomyces tsukubaensis. The labeling process may involve selective substitution of specific hydrogen atoms with deuterium and carbon atoms with carbon-13, often utilizing advanced synthetic techniques such as:
These methods require precise conditions to ensure high purity and yield, with typical purities exceeding 85% for the final product .
The molecular structure of Tacrolimus-13C,D2 can be represented using various notations. The structure features a complex arrangement that includes multiple rings and functional groups characteristic of macrolide antibiotics. The InChI string for this compound is:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its conformational dynamics .
Tacrolimus and its isotopically labeled form undergo various chemical reactions typical for macrolides. These include:
These reactions are crucial for understanding the metabolism and biological activity of Tacrolimus in therapeutic contexts .
Tacrolimus exerts its immunosuppressive effects primarily by inhibiting T cell activation. It binds to FK506 binding protein (FKBP), forming a complex that inhibits calcineurin—a phosphatase critical for activating nuclear factor of activated T cells (NFAT). This inhibition prevents the transcription of interleukin-2 and other cytokines necessary for T cell proliferation. The detailed mechanism can be summarized as follows:
This mechanism highlights Tacrolimus's role in preventing organ rejection in transplant patients by suppressing the immune response .
Tacrolimus-13C,D2 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Pale yellow solid |
Molecular Weight | 807.02 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Purity | >85% |
Storage Temperature | -20°C |
These properties are essential for handling, storage, and application in laboratory settings .
Tacrolimus-13C,D2 has significant applications in scientific research:
The stable isotope labeling allows researchers to conduct more precise studies regarding drug behavior in vivo compared to non-labeled compounds .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3